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Compound of Interest

Compound Name: Dicyclopropylethanedione

Cat. No.: B15342902 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available crystallographic data for

dicyclopropylethanedione (C₈H₁₀O₂). The information presented is compiled from existing

literature and structural databases, offering a foundational understanding of the solid-state

conformation and packing of this molecule. While a comprehensive set of atomic coordinates

and detailed experimental protocols from the primary literature were not publicly accessible,

this document summarizes the core crystallographic parameters and provides a generalized

experimental workflow.

Crystallographic Data Summary
The crystal structure of dicyclopropylethanedione has been determined by X-ray diffraction.

The key crystallographic parameters are summarized in the tables below. These data provide

the fundamental geometric framework of the crystal lattice and the individual molecules within

it.

Table 1: Crystal Data and Structure Refinement Details

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15342902?utm_src=pdf-interest
https://www.benchchem.com/product/b15342902?utm_src=pdf-body
https://www.benchchem.com/product/b15342902?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15342902?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value

Empirical Formula C₈H₁₀O₂

Formula Weight 138.16 g/mol

Crystal System Monoclinic

Space Group P2₁/n

Molecules per Unit Cell (Z) 2

Table 2: Unit Cell Dimensions

Parameter Value (Å)

a 6.317

b 9.990

c 6.078

Parameter Value (°)

α 90

β 90.34

γ 90

Parameter Value (Å³)

Volume 383.4

Note: Detailed bond lengths, bond angles, and torsion angles for dicyclopropylethanedione
were not available in the publicly accessible literature. This information is typically found within

the full experimental section of the original publication or in the associated Crystallographic

Information File (CIF) deposited with the Cambridge Structural Database (CSD).

Molecular Conformation and Packing
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The crystallographic analysis reveals that the dicyclopropylethanedione molecule possesses

a center of symmetry in the crystal lattice. The two carbonyl (CO) groups adopt a trans

conformation relative to each other. Furthermore, each carbonyl group is oriented cis with

respect to the adjacent cyclopropane ring, resulting in a bisected conformation. This specific

arrangement minimizes steric hindrance and dictates the intermolecular interactions within the

crystal.

Experimental Protocols: A Generalized Workflow
While the specific experimental details for the structural analysis of dicyclopropylethanedione
were not available, a general methodology for such an analysis is presented below. This

workflow outlines the typical steps involved in determining the crystal structure of a small

organic molecule.
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Synthesis & Purification

Crystal Growth

X-ray Diffraction

Structure Solution & Refinement

Data Analysis & Deposition

Synthesis of Dicyclopropylethanedione

Purification (e.g., Recrystallization, Chromatography)

Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion)

Crystal Mounting

X-ray Data Collection

Data Reduction & Integration

Structure Solution (e.g., Direct Methods)

Structure Refinement (e.g., Least-Squares)

Validation (e.g., CheckCIF)

Analysis of Geometric Parameters

Deposition to CSD

Click to download full resolution via product page

Generalized workflow for crystal structure determination.
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Signaling Pathways and Logical Relationships
As this guide focuses on the static crystal structure of a small molecule, there are no

associated signaling pathways to depict. The logical relationship in this context is the

experimental workflow leading to the final structural model, as illustrated in the diagram above.

Conclusion
The available data indicates that dicyclopropylethanedione crystallizes in the monoclinic

space group P2₁/n with two molecules per unit cell. The molecule adopts a centrosymmetric

conformation with trans carbonyl groups, each bisecting the adjacent cyclopropane ring. For

researchers and drug development professionals, this foundational structural information can

inform computational modeling, conformational analysis, and the design of derivatives with

specific solid-state properties. Access to the full crystallographic dataset, likely through the

Cambridge Structural Database, would be necessary for a more in-depth quantitative analysis

of the molecular geometry.

To cite this document: BenchChem. [Structural Analysis of Dicyclopropylethanedione
Crystals: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15342902#structural-analysis-of-
dicyclopropylethanedione-crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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